2,4-Dichloro-N-isopropylbenzylamine
Overview
Description
2,4-Dichloro-N-isopropylbenzylamine is a chemical compound with the molecular formula C10H13Cl2N . It is often used in the field of chemistry as an intermediate in the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzylamine core with two chlorine atoms and an isopropyl group attached .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the available resources .Scientific Research Applications
Chemical Synthesis and Functionalization
2,4-Dichloro-N-isopropylbenzylamine and its derivatives have been utilized in various chemical synthesis processes. For instance, strategies for the selective functionalization of dichloropyridines have been explored, highlighting the optional site selectivity in functionalization processes. This is evident in the study of deprotonation exclusively at certain positions of dichloropyridine compounds, showcasing the intricate control in chemical synthesis (Marzi, Bigi, & Schlosser, 2001). Additionally, the synthesis and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation have been explored. The influence of electron-withdrawing and electron-donating groups on the reactivity of these systems has been studied, demonstrating their utility in improving direct amide formation under ambient conditions (Arnold, Batsanov, Davies, & Whiting, 2008).
Pharmaceutical and Antibacterial Applications
Derivatives of this compound have also been investigated for their potential pharmaceutical and antibacterial properties. For instance, novel N-(Dibenzylcarbamothioyl)benzamide derivatives were synthesized and screened for their in vitro antibacterial activity. The antibacterial activities were related to the molecular descriptors determined by the computational method of density functional theory (DFT), showcasing the compound's potential in antibacterial applications (Misral, Sapari, Rahman, Ibrahim, Yamin, & Hasbullah, 2018).
Chemical Degradation Studies
The compound and its related derivatives have been a subject of study in the context of chemical degradation processes. For instance, the degradation of 2,4-dichlorophenoxyacetic acid in various plants after application has been analyzed to understand the metabolic pathways and transformation processes involved, providing insights into environmental and agricultural implications of using such compounds (Hamburg, Puvanesarajah, Burnett, Barnekow, Premkumar, & Smith, 2001).
Chemical Vapor Deposition Processes
The compound's derivatives have been studied for their relevance in chemical vapor deposition (CVD) processes. Research involving magnesocene adducts of alkylamines, including N-isopropylbenzylamine, has shed light on the intramolecular and intermolecular hydrogen bonding relevant to the path by which cyclopentadiene is eliminated from metal cyclopentadienyl CVD source compounds during film growth (Xia, Heeg, & Winter, 2002).
Safety and Hazards
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-3-4-9(11)5-10(8)12/h3-5,7,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTOSIHDTPDTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196755 | |
Record name | 2,4-Dichloro-N-isopropylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46190-62-9 | |
Record name | 2,4-Dichloro-N-(1-methylethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46190-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-N-isopropylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046190629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-N-isopropylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-N-isopropylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLORO-N-ISOPROPYLBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JPC4ACV8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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